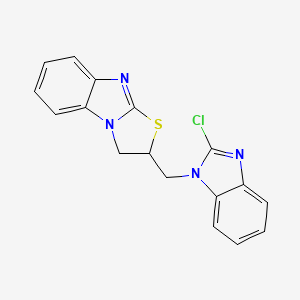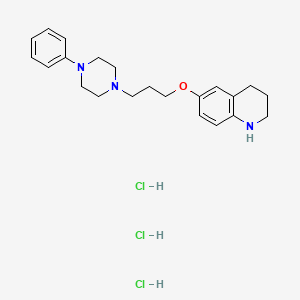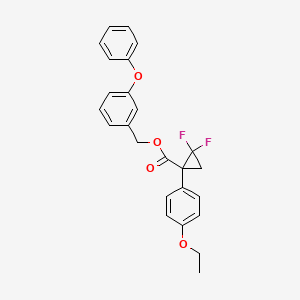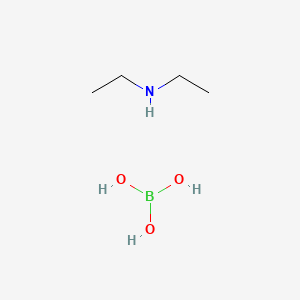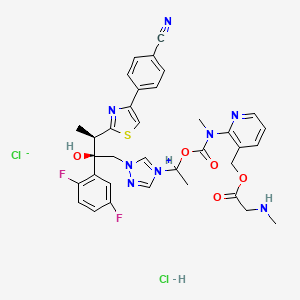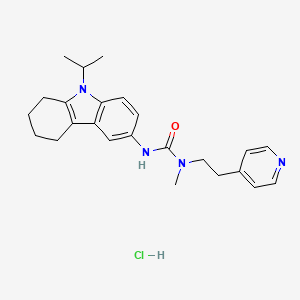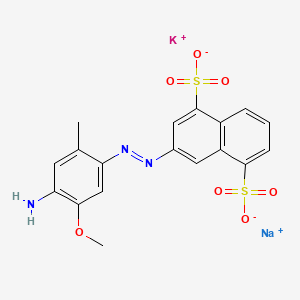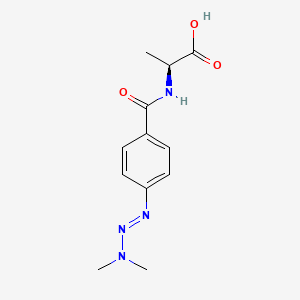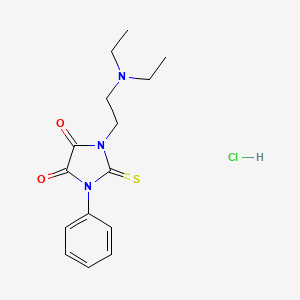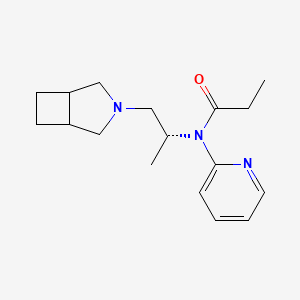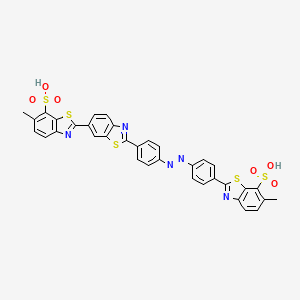
Barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is a complex organic compound with the molecular formula C35H23N5O6S5Ba. It is known for its unique structure, which includes multiple benzothiazole rings and sulfonate groups. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of Benzothiazole Rings: The initial step involves the synthesis of benzothiazole rings through the cyclization of o-aminothiophenol with carboxylic acids.
Diazotization: The next step involves the diazotization of the aromatic amines to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with the benzothiazole intermediates to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonate groups.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sulfuric acid for sulfonation and sodium nitrite for diazotization.
Análisis De Reacciones Químicas
Types of Reactions
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as a component in advanced materials.
Mecanismo De Acción
The mechanism of action of Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate groups enhance its solubility and facilitate its binding to specific sites. The azo bond can undergo cleavage, releasing active intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)
- Sodium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)
- Potassium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate)
Uniqueness
Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) is unique due to its barium ion, which imparts specific properties such as enhanced stability and reactivity compared to its sodium and potassium counterparts. This makes it particularly valuable in applications requiring high-performance materials.
Propiedades
Número CAS |
68399-72-4 |
|---|---|
Fórmula molecular |
C35H23N5O6S5 |
Peso molecular |
769.9 g/mol |
Nombre IUPAC |
6-methyl-2-[4-[[4-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C35H23N5O6S5/c1-18-3-14-26-29(31(18)50(41,42)43)48-34(37-26)21-7-12-24(13-8-21)40-39-23-10-5-20(6-11-23)33-36-25-16-9-22(17-28(25)47-33)35-38-27-15-4-19(2)32(30(27)49-35)51(44,45)46/h3-17H,1-2H3,(H,41,42,43)(H,44,45,46) |
Clave InChI |
BEXNWQBPWJESDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C7=NC8=C(S7)C(=C(C=C8)C)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


